methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate

Description

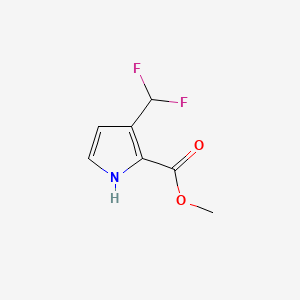

Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocyclic compounds It features a pyrrole ring substituted with a difluoromethyl group and a carboxylate ester group

Properties

Molecular Formula |

C7H7F2NO2 |

|---|---|

Molecular Weight |

175.13 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H7F2NO2/c1-12-7(11)5-4(6(8)9)2-3-10-5/h2-3,6,10H,1H3 |

InChI Key |

KUXLMBMBGYCYPO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate typically involves the introduction of the difluoromethyl group onto the pyrrole ring. One common method is the difluoromethylation of pyrrole derivatives using difluoromethylating agents. For example, the reaction of pyrrole with difluoromethyl bromide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of difluoroacetic acid as a starting material, which is then subjected to catalytic esterification using nanoscale titanium dioxide. This method is advantageous due to its high yield, short reaction time, and the use of inexpensive and readily available raw materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

Oxidation: Formation of 3-(difluoromethyl)-1H-pyrrole-2-carboxylic acid.

Reduction: Formation of 3-(difluoromethyl)-1H-pyrrole-2-methanol.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioisostere in drug design, replacing groups like alcohols or thiols.

Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals, particularly fungicides

Mechanism of Action

The mechanism of action of methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in the context of fungicides, it acts by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated heterocyclic compound used in fungicides.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Similar structure with an amide group, also used in agrochemicals.

Uniqueness

Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. Its ability to act as a bioisostere and its role in inhibiting succinate dehydrogenase make it particularly valuable in the development of new agrochemicals and pharmaceuticals .

Biological Activity

Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the realm of agrochemicals and potential medicinal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₇F₂NO₂

- Molecular Weight : 175.13 g/mol

- Structural Features : The compound features a pyrrole ring substituted with a difluoromethyl group and a carboxylate ester functional group. The difluoromethyl moiety enhances its chemical reactivity and biological activity.

Antifungal Properties

Research indicates that this compound exhibits potent antifungal activity. It acts primarily by inhibiting succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungal cells. This inhibition disrupts energy production, leading to cell death in various fungal pathogens. Studies have shown effective results against several strains of fungi, making it a candidate for agricultural fungicides.

The mechanism of action involves the following steps:

- Enzyme Inhibition : Inhibition of succinate dehydrogenase disrupts the Krebs cycle, leading to reduced ATP production.

- Cell Death : The lack of energy causes cellular dysfunction and eventual cell death in susceptible fungal species.

Synthesis and Evaluation

The synthesis of this compound typically involves introducing the difluoromethyl group onto the pyrrole ring through established organic synthesis methods. Various studies have explored its structure-activity relationship (SAR), revealing that modifications to the pyrrole structure can enhance its bioactivity.

Comparative Studies

A comparative analysis with structurally similar compounds has been conducted to assess relative antifungal efficacy. For instance, compounds with different substituents on the pyrrole ring were evaluated for their impact on biological activity, revealing that certain modifications significantly improved antifungal potency .

| Compound | Antifungal Activity (MIC) | Remarks |

|---|---|---|

| This compound | < 0.5 μg/mL | Effective against multiple strains |

| Compound A | 1.0 μg/mL | Less effective |

| Compound B | 0.8 μg/mL | Moderate activity |

Applications in Drug Design

Beyond its agricultural applications, this compound is being explored as a bioisostere in drug design. Its ability to replace other functional groups in pharmaceutical compounds may enhance efficacy while reducing toxicity. This potential has been highlighted in studies focusing on tuberculosis treatment, where similar pyrrole derivatives have shown promising anti-TB activity with low cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.